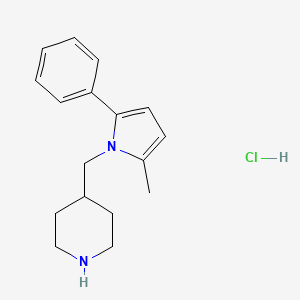
4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride
Übersicht
Beschreibung
4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride is a useful research compound. Its molecular formula is C17H23ClN2 and its molecular weight is 290.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(2-Methyl-5-phenyl-pyrrol-1-ylmethyl)-piperidine hydrochloride, a compound with the CAS number 1185319-66-7, has garnered interest in pharmacological research due to its potential biological activities. This article delves into its biological properties, including antibacterial and antifungal activities, as well as its structural characteristics that contribute to these effects.
The molecular formula for this compound is with a molecular weight of approximately 290.8 g/mol. Its structure includes a piperidine ring substituted with a pyrrole moiety, which is known to influence its biological activity significantly.
Antibacterial Activity
Research indicates that derivatives of piperidine and pyrrole exhibit notable antibacterial properties. A study highlighted the effectiveness of various pyrrolidine derivatives against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Pyrrolidine Derivatives
| Compound Name | MIC (mg/mL) | Target Bacteria |
|---|---|---|
| This compound | TBD | TBD |
| Sodium pyrrolidide | 0.0039 | S. aureus |
| 2,4,6-tripyrrolidinochlorobenzene | 0.025 | E. coli |
Antifungal Activity
In addition to antibacterial properties, compounds containing the pyrrole structure have shown antifungal activity. For instance, certain piperidine derivatives demonstrated significant inhibition against Candida albicans and other pathogenic fungi . The presence of halogen substituents in these compounds often enhances their antifungal efficacy.
Case Studies and Research Findings
A comprehensive examination of pyrrole-containing compounds suggests that modifications on the piperidine ring can lead to increased bioactivity. For example, the introduction of electron-donating or withdrawing groups has been shown to affect the antibacterial potency . In one study, a series of pyrrole derivatives were synthesized and evaluated for their activity against various bacterial strains, yielding promising results with MIC values significantly lower than traditional antibiotics .
Table 2: Summary of Biological Activities
Eigenschaften
IUPAC Name |
4-[(2-methyl-5-phenylpyrrol-1-yl)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2.ClH/c1-14-7-8-17(16-5-3-2-4-6-16)19(14)13-15-9-11-18-12-10-15;/h2-8,15,18H,9-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIIUFXBVJJQTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CC2CCNCC2)C3=CC=CC=C3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671413 | |
| Record name | 4-[(2-Methyl-5-phenyl-1H-pyrrol-1-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-66-7 | |
| Record name | 4-[(2-Methyl-5-phenyl-1H-pyrrol-1-yl)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















